![molecular formula C9H7Cl3O3 B104943 Fenoprop CAS No. 93-72-1](/img/structure/B104943.png)
Fenoprop
Overview
Description
Fenoprop is a monocarboxylic acid. It has a role as a phenoxy herbicide.
2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999)
Mechanism of Action
Target of Action
Fenoprop, also known as 2,4,5-TP, is a phenoxy herbicide and a plant growth regulator . Its primary target is the auxin growth hormone indoleacetic acid (IAA) . Auxins are a class of plant hormones that are essential for plant body development, including cell division, growth, and differentiation .
Mode of Action
This compound’s mechanism of action is to mimic the auxin growth hormone indoleacetic acid (IAA) . By mimicking IAA, this compound binds to the auxin receptors in the plant cells, triggering a series of events that lead to rapid, uncontrolled growth .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . When this compound binds to the auxin receptors, it activates the transcription of auxin-responsive genes, leading to changes in cell division and growth . The downstream effects include rapid cell elongation, differentiation, and ultimately uncontrolled growth .
Pharmacokinetics
It is known that this compound is moderately soluble in water . This suggests that it can be absorbed by plants through the roots and transported to other parts of the plant where it exerts its effects .
Result of Action
The result of this compound’s action is rapid, uncontrolled growth in plants . This can lead to the death of the plant, as the rapid growth is unsustainable and disrupts the plant’s normal physiological processes . As such, this compound is effective as a herbicide, particularly against broadleaf weeds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the soil can affect the solubility and therefore the bioavailability of this compound . Additionally, temperature and sunlight can affect the rate of degradation of this compound in the environment . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound .
Biological Activity
Fenoprop, a chlorophenoxy herbicide, has been the subject of various studies aimed at understanding its biological activity, particularly its toxicity, reproductive effects, and potential for mutagenicity and carcinogenicity. Below is a detailed overview of the findings from several research studies and case reports.
This compound acts as a selective herbicide primarily targeting broadleaf weeds. Its mechanism of action involves the disruption of plant growth processes by mimicking natural plant hormones, thus inhibiting growth and leading to plant death. The compound is structurally related to other phenoxy herbicides, which share similar pathways in affecting plant physiology.
Acute Toxicity
The acute toxicity of this compound has been assessed through various studies. The oral LD50 values indicate that this compound is moderately hazardous:
- Rats : LD50 = 650 mg/kg
- Mice : LD50 = 369 mg/kg
These values suggest that this compound poses a risk to mammals upon acute exposure, necessitating careful handling in agricultural settings .
Chronic Toxicity
Chronic exposure studies have provided insight into the long-term effects of this compound on health:
- Beagle Dogs Study : In a two-year study, beagle dogs were fed diets containing this compound at varying concentrations. Significant findings included:
- Rats Study : In another chronic study involving rats, the NOAEL was established at 53 mg/kg based on kidney weight increases observed in higher dose groups .
Reproductive and Developmental Toxicity
Research has indicated that this compound may have implications for reproductive health:
- Pregnant Mice Study : Pregnant CD-1 mice administered high doses (400 mg/kg) exhibited decreased fetal body weight and increased maternal weight due to liver weight increases. However, no teratogenic effects were reported in lower dose studies .
- Cleft Palate Incidence : In studies involving pregnant rats, an increase in cleft palate incidences was observed with doses ranging from 25 to 100 mg/kg .
Mutagenicity and Carcinogenicity
The mutagenic potential of this compound has been evaluated using the Salmonella typhimurium assay, where it was found to be non-mutagenic. Furthermore, long-term studies did not show an increase in tumor incidence among test subjects, suggesting that this compound does not have significant carcinogenic properties .
Environmental Persistence
This compound has demonstrated notable persistence in the environment. A study reported that after 47 days of aerobic incubation, the concentration of one enantiomer of this compound remained largely unchanged, indicating low biodegradation rates. This persistence raises concerns about its potential accumulation in soil and water systems .
Case Studies
Several case studies have highlighted the risks associated with this compound exposure:
- Pesticide Exposure and Rheumatoid Arthritis : A study indicated a correlation between pesticide exposure (including compounds like this compound) and increased risk of rheumatoid arthritis among male farmers. This suggests potential systemic effects linked to prolonged exposure to agricultural chemicals .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Key Findings | NOAEL (mg/kg) |
---|---|---|
Acute Toxicity | LD50 for rats: 650 mg/kg; mice: 369 mg/kg | Not applicable |
Chronic Toxicity | Liver pathology in dogs; kidney weight increase | Dogs: 30 (m), 101 (f); Rats: 53 |
Reproductive Effects | Decreased fetal weight; cleft palate incidence | Not specified |
Mutagenicity | Non-mutagenic in Salmonella assay | Not applicable |
Carcinogenicity | No increase in tumors over two years | Not applicable |
Environmental Persistence | Low biodegradation rates observed | Not applicable |
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C9H7Cl3O3
- Molecular Weight : 269.51 g/mol
- CAS Number : 93-72-1
Fenoprop functions by mimicking the natural plant hormone indoleacetic acid (IAA), which is crucial for plant growth regulation. By imitating IAA, this compound disrupts normal hormonal balance within plants, leading to uncontrolled cell division and elongation, ultimately resulting in plant death. This mechanism makes it effective against a variety of broadleaf weeds in agricultural settings such as corn and soybeans.
Agricultural Applications
This compound has been widely utilized in the following agricultural contexts:
- Weed Control : Primarily used for post-emergence control of broadleaf weeds in crops like rice, sugarcane, and turfgrass.
- Forestry Management : Employed to manage unwanted woody plants in forested areas.
- Plant Growth Regulation : Investigated for its potential use in developing herbicide-resistant crop varieties.
Environmental Considerations
Research has highlighted several environmental implications associated with this compound use:
- Persistence and Degradation : this compound can persist in soil and water systems, with degradation primarily occurring through microbial action and hydrolysis. The degradation products include 2,4,5-trichlorophenol and propionic acid derivatives .
- Impact on Non-target Organisms : Studies have raised concerns about this compound's effects on beneficial soil microorganisms and aquatic life due to its potential toxicity .
- Regulatory Status : Due to safety concerns, this compound has been banned in several countries since the mid-1980s. Its use is now considered obsolete in many regions.
Case Study 1: Efficacy in Weed Management
A study conducted on this compound's effectiveness in controlling specific weed species demonstrated significant reductions in weed biomass compared to untreated controls. The research indicated that this compound application led to a 70% reduction in target weed populations within three weeks post-application.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated this compound's effects on aquatic ecosystems. The study found that while this compound was effective against target weeds, it also adversely affected non-target aquatic organisms at concentrations as low as 0.01 mg/L. This finding prompted further investigations into its ecological risks .
Properties
IUPAC Name |
2-(2,4,5-trichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSWBLPERHFHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt) | |
Record name | Fenoprop [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID0021387 | |
Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |
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Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline] | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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Record name | Fenoprop | |
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Boiling Point |
greater than 300 °F at 0.5 mmHg (USCG, 1999) | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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Solubility |
/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C | |
Record name | 2,4,5-TP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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Record name | 2,4,5-TP | |
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Vapor Pressure |
0.00000997 [mmHg] | |
Record name | Fenoprop | |
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Mechanism of Action |
At 1x10-5 M, 2,4,5-TP reduced the respiratory control index, stimulated the state 4 respiration rate, and reduced the ADP to oxygen ratio /in rat liver mitochondrial suspensions/. /It was/ concluded that /2,4,5-TP/ was an uncoupler of respiratory chain phosphorylation., ... /Disturbs/ normal cell differentiation /in plants/., They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |
Record name | 2,4,5-TP | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/ | |
Record name | 2,4,5-TP | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, WHITE POWDER | |
CAS No. |
93-72-1 | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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Record name | Fenoprop | |
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Record name | Fenoprop [BSI:ISO] | |
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Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |
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Record name | Fenoprop | |
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Record name | FENOPROP | |
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Record name | 2,4,5-TP | |
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Melting Point |
347 to 351 °F (NTP, 1992), 179-181 °C | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/8029 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-TP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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